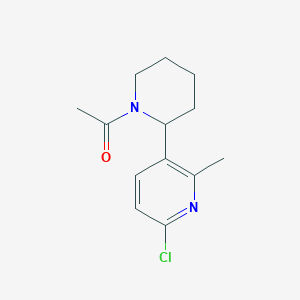

1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone

Beschreibung

1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a pyridine ring substituted with chlorine and methyl groups at positions 6 and 2, respectively, fused to a piperidine moiety via a ketone linkage.

Eigenschaften

CAS-Nummer |

1352519-94-8 |

|---|---|

Molekularformel |

C13H17ClN2O |

Molekulargewicht |

252.74 g/mol |

IUPAC-Name |

1-[2-(6-chloro-2-methylpyridin-3-yl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C13H17ClN2O/c1-9-11(6-7-13(14)15-9)12-5-3-4-8-16(12)10(2)17/h6-7,12H,3-5,8H2,1-2H3 |

InChI-Schlüssel |

OCEQYHSDTPLGOL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=N1)Cl)C2CCCCN2C(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(2-(6-Chlor-2-methylpyridin-3-yl)piperidin-1-yl)ethanon umfasst typischerweise die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit 6-Chlor-2-methylpyridin und Piperidin.

Reaktion: Das 6-Chlor-2-methylpyridin wird in Gegenwart einer geeigneten Base, wie z. B. Natriumhydrid, mit Piperidin umgesetzt, um die Zwischenverbindung zu bilden.

Acylierung: Die Zwischenverbindung wird dann mit Ethanoylchlorid acyliert, um das Endprodukt 1-(2-(6-Chlor-2-methylpyridin-3-yl)piperidin-1-yl)ethanon zu erhalten.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Reaktionen werden typischerweise in großen Reaktoren durchgeführt, wobei Temperatur, Druck und Reaktionszeit präzise gesteuert werden, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(2-(6-Chlor-2-methylpyridin-3-yl)piperidin-1-yl)ethanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer Umgebung.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumhydrid in Dimethylformamid (DMF).

Hauptprodukte, die gebildet werden

Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.

Reduktion: Bildung der entsprechenden Alkohole oder Amine.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 238.71 g/mol. Its structure includes a chloro-substituted pyridine ring, which is known to enhance biological activity through interactions with various biological targets.

Pharmacological Applications

1. Hedgehog Signaling Pathway Inhibition

Recent studies have highlighted the role of this compound as an inhibitor of the Hedgehog signaling pathway, which is crucial in various developmental processes and cancer progression. The compound has been evaluated alongside other derivatives for its ability to inhibit Hedgehog acyltransferase (HHAT), demonstrating promising results in reducing cell proliferation in cancer models .

Case Study: IMP-1575

In a study focused on the synthesis of HHAT inhibitors, derivatives of 1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone were tested for their potency and selectivity against HHAT. The results indicated that certain modifications to the core structure significantly enhanced inhibitory activity while maintaining low cytotoxicity .

Neuropharmacology

2. Kappa Opioid Receptor Antagonism

The compound has also been investigated for its potential as a selective kappa opioid receptor (KOR) antagonist. KOR antagonists are being explored for their therapeutic effects on mood disorders and pain management .

Case Study: KOR Antagonists Development

In a high-throughput screening campaign, several analogs of this compound were synthesized and evaluated for their efficacy as KOR antagonists. The findings suggested that structural modifications could yield compounds with improved pharmacokinetic profiles suitable for treating conditions like depression and anxiety .

Synthesis and Derivative Exploration

3. Synthetic Pathways

The synthesis of 1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone involves several key steps that allow for the introduction of various functional groups, enhancing its biological activity. For example, methods such as microwave-assisted synthesis have been employed to optimize yields and reduce reaction times .

| Compound Name | Target | Activity | Reference |

|---|---|---|---|

| IMP-1575 | HHAT | High Inhibition | |

| KOR Analog 1 | KOR | Moderate Inhibition | |

| KOR Analog 2 | KOR | High Inhibition |

Table 2: Synthesis Conditions

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Acylation | Reflux in solvent A | 85 |

| Cyclization | Microwave irradiation | 90 |

| Purification | Chiral HPLC | >95% ee |

Wirkmechanismus

The mechanism of action of 1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its 6-chloro-2-methylpyridine and piperidine-ethanone framework. Key analogs include:

Key Observations :

- Pyridine vs. Heterocyclic Replacements : Replacement of the pyridine ring with tetrazole () or pyrrole () alters electronic properties and biological targets. For example, tetrazole derivatives exhibit antimicrobial activity, while pyrrole-based IU1-47 targets proteasomal enzymes.

Physicochemical and Conformational Properties

- Piperidine Puckering: The Cremer-Pople parameters () describe piperidine ring puckering, which affects ligand-receptor interactions. For example, 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone adopts a chair conformation with axial chloro substituents in its crystal structure .

- Amide Isomerization: VT-NMR studies on similar piperidin-1-yl ethanones (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) reveal amide bond isomerization with an energy barrier of ~67 kJ/mol, suggesting moderate conformational flexibility .

Biologische Aktivität

1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring and a chlorinated pyridine moiety, which are known to influence biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, potential therapeutic uses, and relevant research findings.

The molecular formula of 1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone is C12H15ClN2O, with a molecular weight of approximately 238.71 g/mol. The compound features a piperidine group attached to an ethanone, further substituted with a 6-chloro-2-methylpyridin-3-yl group. These structural characteristics are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H15ClN2O |

| Molecular Weight | 238.71 g/mol |

| Boiling Point | 402.5 ± 45.0 °C (predicted) |

| Density | 1.218 ± 0.06 g/cm³ (20 °C) |

Pharmacological Properties

Research indicates that compounds similar to 1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone exhibit various pharmacological activities, particularly in neuropharmacology and antimicrobial effects.

Neuropharmacological Activity

Studies have suggested that this compound may interact with neurotransmitter systems, potentially affecting dopaminergic and serotonergic pathways. The presence of the piperidine ring is often associated with enhanced binding affinity to neurotransmitter receptors, which could lead to applications in treating neurological disorders.

Antimicrobial Activity

The compound has demonstrated potential antimicrobial properties. Research into related piperidine derivatives shows that halogen substituents significantly enhance antibacterial activity against various pathogens. For example, compounds structurally related to 1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone have shown activity against Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have evaluated the biological activity of piperidine derivatives, including those similar to 1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone:

- Antibacterial Activity : A study reported that related compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the presence of chlorine and methyl groups may enhance the antibacterial efficacy of the compound.

- Neuropharmacological Studies : Compounds with similar structures have been investigated for their effects on neuronal signaling pathways, showing promise in modulating neurotransmitter release and receptor activity .

- Cytotoxicity Assessments : In vitro studies indicated that certain derivatives displayed cytotoxic effects in cancer cell lines, suggesting potential applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.